molecular formula C5H7ClF2O B6543648 3,3-Difluoro-2,2-dimethylpropanoyl chloride CAS No. 2104278-71-7

3,3-Difluoro-2,2-dimethylpropanoyl chloride

Cat. No.: B6543648
CAS No.: 2104278-71-7
M. Wt: 156.56 g/mol
InChI Key: GZNJEHXRJOQTFL-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylpropanoyl chloride is an organic compound with the molecular formula C5H8ClF2O. It is a derivative of propanoyl chloride, where two hydrogen atoms on the third carbon are replaced by fluorine atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Difluoro-2,2-dimethylpropanoyl chloride can be synthesized from 3,3-difluoro-2,2-dimethylpropionic acid. The synthetic route involves the reaction of 3,3-difluoro-2,2-dimethylpropionic acid with oxalyl chloride. The reaction is typically carried out in the presence of a catalyst such as dimethylformamide (DMF) under anhydrous conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylpropanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-difluoro-2,2-dimethylpropionic acid and hydrochloric acid.

    Reduction: It can be reduced to 3,3-difluoro-2,2-dimethylpropanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Dimethylformamide (DMF)

    Reducing Agents: Lithium aluminum hydride

    Solvents: Anhydrous solvents such as dichloromethane

Major Products Formed

    Amides: Formed from the reaction with amines

    Esters: Formed from the reaction with alcohols

    3,3-Difluoro-2,2-dimethylpropionic acid: Formed from hydrolysis

    3,3-Difluoro-2,2-dimethylpropanol: Formed from reduction

Scientific Research Applications

3,3-Difluoro-2,2-dimethylpropanoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-difluoro-2,2-dimethylpropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in drug development, it may be used to modify the structure of active pharmaceutical ingredients to enhance their efficacy and stability.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride: Similar structure but with three fluorine atoms instead of two.

    3,3-Dichloro-2,2-dimethylpropanoyl chloride: Similar structure but with chlorine atoms instead of fluorine.

    2,2-Dimethylpropanoyl chloride: Lacks the fluorine atoms, making it less reactive.

Uniqueness

3,3-Difluoro-2,2-dimethylpropanoyl chloride is unique due to the presence of two fluorine atoms, which enhance its reactivity and stability compared to non-fluorinated analogs. The fluorine atoms also influence the compound’s electronic properties, making it valuable in various chemical transformations and applications.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O/c1-5(2,3(6)9)4(7)8/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNJEHXRJOQTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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